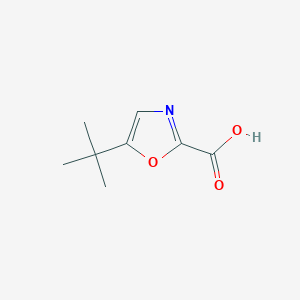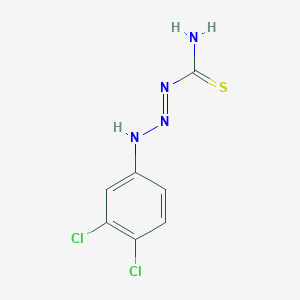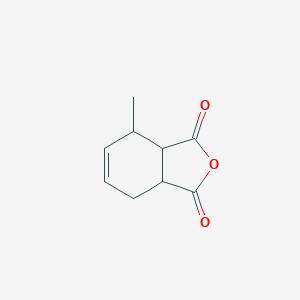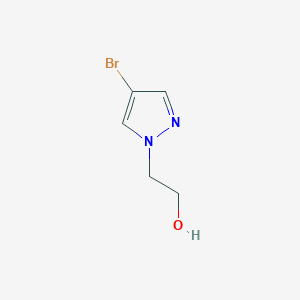
2-(4-bromo-1H-pyrazol-1-yl)ethanol
Vue d'ensemble
Description
“2-(4-bromo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the empirical formula C5H7BrN2O and a molecular weight of 191.03 . It is used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of “2-(4-bromo-1H-pyrazol-1-yl)ethanol” includes a bromopyrazole group attached to an ethanol group .Physical And Chemical Properties Analysis
“2-(4-bromo-1H-pyrazol-1-yl)ethanol” is a solid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 299.2±20.0 °C at 760 mmHg, and a flash point of 134.8±21.8 °C .Applications De Recherche Scientifique
Synthesis of Antileishmanial and Antimalarial Agents
2-(4-bromo-1H-pyrazol-1-yl)ethanol: has been utilized in the synthesis of hydrazine-coupled pyrazole derivatives, which exhibit potent antileishmanial and antimalarial activities . These compounds have shown significant promise in inhibiting the growth of Leishmania aethiopica and suppressing Plasmodium berghei in infected mice, offering a potential pathway for developing new treatments for these diseases .
Development of Pharmaceutical Compounds
The compound serves as a precursor in the synthesis of various pharmaceutical substances. Its structural framework is beneficial for creating biologically active compounds, including inhibitors that can interact with specific enzymes or receptors within biological systems .
Molecular Docking Studies
2-(4-bromo-1H-pyrazol-1-yl)ethanol: derivatives have been used in molecular docking studies to predict the interaction between these molecules and biological targets. This is crucial for understanding the potential efficacy of these compounds as therapeutic agents .
Chemical Building Blocks
This compound is considered a valuable building block in organic chemistry. It is used to construct more complex molecules through various chemical reactions, contributing to the diversity of synthetic routes available for chemical synthesis .
Research in Neglected Tropical Diseases (NTDs)
Given its role in synthesizing compounds with antileishmanial and antimalarial properties, 2-(4-bromo-1H-pyrazol-1-yl)ethanol is significant in research focused on NTDs. It aids in the discovery of new drugs that can address the resistance issues prevalent in current treatments .
Safety and Hazards
Mécanisme D'action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting potential targets within parasitic organisms .
Mode of Action
It’s plausible that the compound interacts with its targets by fitting into specific active sites, as suggested by molecular simulation studies of related compounds .
Result of Action
Related compounds have shown antiparasitic activity, suggesting potential cytotoxic effects on parasitic cells .
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUWXYIZJBMWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586331 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)ethanol | |
CAS RN |
214614-81-0 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromopyrazol-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

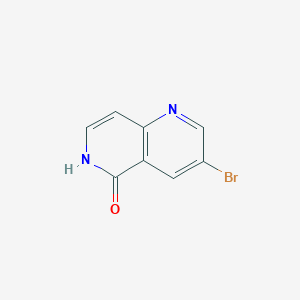
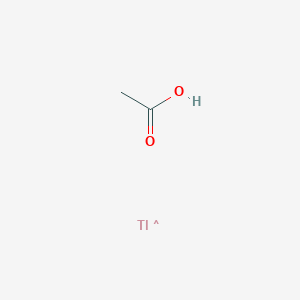



![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)



